(3S)-3-fluoropyrrolidine-3-carbonitrile
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Overview
Description
(3S)-3-fluoropyrrolidine-3-carbonitrile is an organic compound with the molecular formula C5H7FN2 It is a fluorinated pyrrolidine derivative, which means it contains a pyrrolidine ring with a fluorine atom and a nitrile group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-fluoropyrrolidine-3-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and fluorinating agents.
Fluorination: The fluorination of pyrrolidine can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled temperature conditions to ensure selective fluorination at the desired position.
Nitrile Introduction: The nitrile group can be introduced using cyanation reactions. Common reagents for this step include sodium cyanide (NaCN) or trimethylsilyl cyanide (TMSCN) in the presence of a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to scalable production of this compound.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-fluoropyrrolidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
(3S)-3-fluoropyrrolidine-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding. It can serve as a lead compound in drug discovery.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its fluorinated structure may enhance the metabolic stability and bioavailability of drug candidates.
Industry: In the chemical industry, it is used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (3S)-3-fluoropyrrolidine-3-carbonitrile involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes or receptors. The nitrile group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on target molecules. These interactions can modulate biological pathways and exert pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-chloropyrrolidine-3-carbonitrile: Similar in structure but with a chlorine atom instead of fluorine.
(3S)-3-bromopyrrolidine-3-carbonitrile: Contains a bromine atom instead of fluorine.
(3S)-3-iodopyrrolidine-3-carbonitrile: Contains an iodine atom instead of fluorine.
Uniqueness
(3S)-3-fluoropyrrolidine-3-carbonitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and interaction with biological targets, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C5H7FN2 |
---|---|
Molecular Weight |
114.12 g/mol |
IUPAC Name |
(3S)-3-fluoropyrrolidine-3-carbonitrile |
InChI |
InChI=1S/C5H7FN2/c6-5(3-7)1-2-8-4-5/h8H,1-2,4H2/t5-/m1/s1 |
InChI Key |
KSPZEMCRWJMWJF-RXMQYKEDSA-N |
Isomeric SMILES |
C1CNC[C@@]1(C#N)F |
Canonical SMILES |
C1CNCC1(C#N)F |
Origin of Product |
United States |
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